(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-methylbut-1-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-methylbut-1-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C15H21N5O4 and its molecular weight is 335.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-methylbut-1-en-1-yl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a purine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a tetrahydrofuran moiety and a purine base. Its specific stereochemistry plays a crucial role in its biological interactions. The presence of hydroxymethyl and amino groups enhances its reactivity and potential for biological activity.
Research indicates that purine derivatives like this compound often interact with various biological pathways:
- Cytokinin Activity : Similar compounds have been studied for their cytokinin-like effects in plants, promoting cell division and growth. Cytokinins are crucial for regulating plant growth and development, suggesting that this compound may exhibit similar properties in plant systems .
- Antioxidant Properties : Some derivatives have shown protective effects against oxidative stress in human dermal fibroblasts and keratinocytes. These effects are attributed to the ability of the compounds to scavenge reactive oxygen species (ROS), although certain derivatives did not act as direct antioxidants .
- Anticancer Activity : Studies on related purine derivatives have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression . The specific compound's structure may influence its efficacy against different cancer types.
Table 1: Summary of Biological Activities
Case Studies
- Cytokinin Bioassays : In a study involving tobacco callus and wheat leaf chlorophyll retention assays, several derivatives showed enhanced cytokinin activity compared to traditional cytokinins. This suggests that modifications to the purine structure can lead to improved biological functions .
- Oxidative Stress Protection : The compound's derivatives were tested on Caenorhabditis elegans under induced oxidative stress conditions. Results indicated significant protective effects against UV radiation damage, highlighting their potential use in dermatological applications .
- Cancer Cell Studies : A detailed examination of the antiproliferative effects on MCF-7 cells revealed that certain structural modifications enhanced cytotoxicity compared to standard treatments like 5-fluorouracil (5-FU). This indicates a promising avenue for developing new anticancer therapies based on this purine derivative .
Properties
Molecular Formula |
C15H21N5O4 |
---|---|
Molecular Weight |
335.36 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-3-methylbut-1-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3-4,6-9,11-12,15,21-23H,5H2,1-2H3,(H,16,17,18)/b4-3+/t9-,11-,12-,15-/m1/s1 |
InChI Key |
XOGQXLYIPJPYJQ-PAYQHKMWSA-N |
Isomeric SMILES |
CC(C)/C=C/NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(C)C=CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.